molecular formula C14H10Br2O2 B8402185 2,2-Dibromo-1-(4-phenoxyphenyl)ethanone

2,2-Dibromo-1-(4-phenoxyphenyl)ethanone

Cat. No.: B8402185
M. Wt: 370.03 g/mol
InChI Key: ONGLZKDNGDUYKD-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-phenoxyphenyl)ethanone is a halogenated aromatic ketone characterized by a phenoxy substituent at the para position of the phenyl ring and two bromine atoms on the α-carbon of the ketone group. Dibromoethanone derivatives are typically synthesized via halogenation of acetophenone precursors using reagents like N-bromosuccinimide (NBS) under acidic or ionic liquid conditions .

Properties

Molecular Formula

C14H10Br2O2

Molecular Weight

370.03 g/mol

IUPAC Name

2,2-dibromo-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H10Br2O2/c15-14(16)13(17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14H

InChI Key

ONGLZKDNGDUYKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent on the phenyl ring significantly influences the compound’s physical properties, reactivity, and intermolecular interactions. Key analogs include:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference ID
2,2-Dibromo-1-(4-methylphenyl)ethanone 4-CH₃ 97–98 CHBr₂: 6.72 (s); ArH: 7.30 (d), 7.97 (d)
2,2-Dibromo-1-(4-chlorophenyl)ethanone 4-Cl 92.5–93.5 CHBr₂: 6.62 (s); ArH: 7.48 (d), 8.04 (d)
2,2-Dibromo-1-(4-bromophenyl)ethanone 4-Br 92–93 84 CHBr₂: 6.61 (s); ArH: 7.65 (d), 7.97 (d)
2,2-Dibromo-1-(3-nitrophenyl)ethanone 3-NO₂ 55–56
2,2-Dibromo-1-(4-methoxyphenyl)ethanone 4-OCH₃ 86–88 87 CHBr₂: 6.69 (s); OCH₃: 3.88 (s)
2,2-Dibromo-1-(4-fluorophenyl)ethanone 4-F
2,2-Dibromo-1-(3-bromo-4-methoxyphenyl)ethanone 3-Br, 4-OCH₃ 103–104

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br) and nitro groups lower melting points compared to electron-donating groups (e.g., OCH₃, CH₃). For example, the 3-nitro derivative (55–56°C) has a significantly lower mp than the 4-methyl analog (97–98°C) due to reduced intermolecular forces .
  • Spectral Shifts: The CHBr₂ proton in ¹H NMR appears downfield (δ ~6.6–6.7) across analogs, with slight variations depending on substituent electronic effects. The 4-methoxy derivative shows a distinct OCH₃ singlet at δ 3.88 .
  • Synthetic Yields: Brominated derivatives (e.g., 4-bromo) achieve high yields (~84–87%) under optimized halogenation conditions .

Crystallographic and Intermolecular Interactions

  • Fluorinated Analog (C₁₄H₈Br₂F₂O₂): Exhibits a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 73.22° between phenyl rings. π-π stacking (centroid distance: 3.596 Å) and C–H···O interactions stabilize the lattice .
  • Hydroxy-Methoxy Derivative (C₉H₈Br₂O₃): Intramolecular O–H···O hydrogen bonding (H···O = 2.27 Å) and layered 2D arrays via C–H···O interactions are observed .

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